molecular formula C8H13N3O2S B1595798 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 28795-33-7

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B1595798
CAS No.: 28795-33-7
M. Wt: 215.28 g/mol
InChI Key: MFRJPLQSIRTHSZ-UHFFFAOYSA-N
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Description

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethylthio group at the second position, a methyl group at the second position, and a nitro group at the fifth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylimidazole, ethylthiol, and a nitrating agent.

    Nitration: The nitration of 2-methylimidazole is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group at the fifth position of the imidazole ring.

    Thioether Formation: The ethylthio group is introduced by reacting the nitrated imidazole with ethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate. This step results in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder, leading to the formation of the corresponding amine.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its imidazole core and nitro group, which are known to exhibit biological activity.

    Material Science: It is used in the synthesis of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where it acts as a building block for constructing porous structures.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The ethylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

    2-Methyl-5-nitro-1H-imidazole: Lacks the ethylthio group, resulting in different chemical properties and biological activity.

    1-(2-(Methylthio)ethyl)-2-methyl-5-nitro-1H-imidazole: Contains a methylthio group instead of an ethylthio group, leading to variations in reactivity and applications.

Uniqueness: 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRJPLQSIRTHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182975
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
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Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-33-7
Record name 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28795-33-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
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Record name 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
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Record name 1-(2-(ETHYLTHIO)ETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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